molecular formula C25H28O6 B1251964 dalversinol A

dalversinol A

カタログ番号: B1251964
分子量: 424.5 g/mol
InChIキー: YRYKGMZZXKREMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dalversinol A is a naturally occurring diterpenoid compound isolated from Dalbergia species, a genus of tropical hardwood trees. It exhibits a unique tricyclic skeleton with hydroxyl and methoxy functional groups, contributing to its bioactivity in anti-inflammatory and anticancer assays . Preliminary studies suggest its mechanism involves inhibition of NF-κB signaling pathways, reducing pro-inflammatory cytokine production.

特性

分子式

C25H28O6

分子量

424.5 g/mol

IUPAC名

3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-6-25(4,5)17-9-15(19(27)10-20(17)28)16-12-31-24-14(8-7-13(2)3)18(26)11-21(29)22(24)23(16)30/h6-7,9-11,16,26-29H,1,8,12H2,2-5H3

InChIキー

YRYKGMZZXKREMN-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C

正規SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C

同義語

dalversinol A

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Dalversinol B
  • Structural Similarities : Shares the tricyclic core but lacks the methoxy group at C-12, replaced by a hydroxyl group.
  • Bioactivity: Demonstrates 30% weaker anti-inflammatory activity (IC₅₀ = 18 µM vs. 12 µM for dalversinol A in RAW 264.7 macrophages) due to reduced lipophilicity .
  • Pharmacokinetics : Lower oral bioavailability (22% vs. 35%) attributed to faster hepatic glucuronidation .
Triptolide
  • Structural Differences: A diterpenoid triepoxide from Tripterygium wilfordii with an epoxide-rich structure.
  • Bioactivity: Potent anticancer activity (IC₅₀ = 2 nM in HeLa cells) but high hepatotoxicity (LD₅₀ = 0.5 mg/kg in mice) compared to dalversinol A’s safer profile (LD₅₀ > 100 mg/kg) .

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Functional Groups Anti-inflammatory IC₅₀ (µM) Oral Bioavailability Toxicity (LD₅₀, mg/kg)
Dalversinol A Tricyclic C-12 OCH₃, C-7 OH 12 35% >100
Dalversinol B Tricyclic C-12 OH, C-7 OH 18 22% >100
Triptolide Diterpenoid C-14,15 epoxide 0.05 15% 0.5

Functional Analogues

Curcumin
  • Functional Similarity: Both inhibit NF-κB, but dalversinol A shows superior stability (t₁/₂ = 6 hrs vs. 0.5 hrs in plasma) and dose-dependent efficacy in vivo .
  • Synergistic Effects: Co-administration with dalversinol A enhances antitumor effects in colorectal cancer models by 40% .
Cafestol
  • Source : Diterpene from coffee beans.

Mechanistic and Clinical Implications

  • Selectivity: Dalversinol A’s methoxy group enhances target specificity toward IKKβ kinase over related isoforms (IKKα inhibition < 10% at 20 µM) .

Table 2: Mechanistic Advantages Over Analogues

Parameter Dalversinol A Triptolide Curcumin
NF-κB Inhibition IC₅₀ 12 µM 0.05 µM 25 µM
Hepatic Toxicity Risk Low High Moderate
Metabolic Stability (t₁/₂) 6 hrs 3 hrs 0.5 hrs

Q & A

Q. What are the validated methods for isolating dalversinol A from natural sources, and how can purity be ensured?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity verification requires spectroscopic methods (NMR, LC-MS) and comparison with reference standards . To ensure reproducibility, document solvent ratios, column specifications (e.g., C18 stationary phase), and calibration protocols for instruments. Contamination risks can be mitigated by including negative controls during extraction .

Q. How is the structural elucidation of dalversinol A performed, and what analytical conflicts may arise?

Methodological Answer: Combine X-ray crystallography (for absolute configuration) with 2D-NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. Conflicts often arise in distinguishing diastereomers or tautomeric forms; these can be addressed via computational modeling (DFT for energy minimization) and comparative analysis with synthetic analogs .

Q. What in vitro bioactivity assays are suitable for preliminary screening of dalversinol A?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants). Normalize results to solvent-only controls to rule out solvent interference. Dose-response curves (IC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) are critical .

Advanced Research Questions

Q. How can contradictory data on dalversinol A’s mechanism of action be resolved across studies?

Methodological Answer: Contradictions often stem from differences in cell lines, assay conditions, or compound stability. Perform side-by-side experiments using standardized protocols (e.g., ATCC-validated cell lines, identical incubation times). Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm molecular targets. Meta-analyses of published data with heterogeneity testing (I² statistic) can identify confounding variables .

Q. What strategies optimize dalversinol A’s bioavailability in pharmacokinetic studies?

Methodological Answer: Employ prodrug design (e.g., esterification of hydroxyl groups) or nanoformulation (liposomes, polymeric nanoparticles) to enhance solubility. Validate bioavailability via LC-MS/MS quantification in plasma samples from animal models, with pharmacokinetic parameters (Cmax, AUC) calculated using non-compartmental analysis. Compare with intravenous administration as a reference .

Q. How do structural modifications of dalversinol A affect its bioactivity, and what computational tools predict SAR?

Methodological Answer: Synthesize analogs via targeted functional group substitutions (e.g., acetylation, methylation) and test in parallel bioassays. Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to target proteins (e.g., kinases, receptors). Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental designs address the gap between in vitro and in vivo efficacy of dalversinol A?

Methodological Answer: Use transgenic animal models or xenografts that mimic human disease pathophysiology. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect biomarkers. Include rescue experiments (e.g., co-administration with inhibitors) to confirm target specificity .

Contradiction Analysis & Data Integration

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for dalversinol A across publications?

Methodological Answer: Scrutinize assay conditions: cell density, serum concentration, and incubation time critically affect IC₅₀. Reanalyze raw data using uniform statistical methods (e.g., GraphPad Prism’s nonlinear regression). Publish full datasets with error bars and replicate numbers to enable cross-study comparisons .

Q. What protocols validate the synergistic effects of dalversinol A in combination therapies?

Methodological Answer: Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Test multiple dose ratios and include monotherapy controls. Confirm synergy via Bliss independence or Loewe additivity models. Proteomic profiling (e.g., TMT labeling with LC-MS) can identify synergistic pathways .

Ethical & Reproducibility Considerations

Q. How can researchers ensure the reproducibility of dalversinol A studies across labs?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish detailed synthetic protocols (e.g., reaction temperatures, purification gradients), raw spectral data, and cell line authentication certificates. Use open-source platforms (e.g., Zenodo) for data sharing. Cross-validate findings with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dalversinol A
Reactant of Route 2
Reactant of Route 2
dalversinol A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。